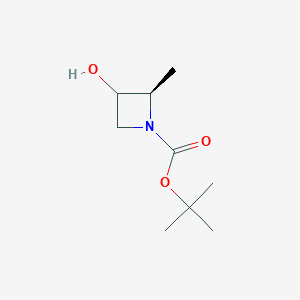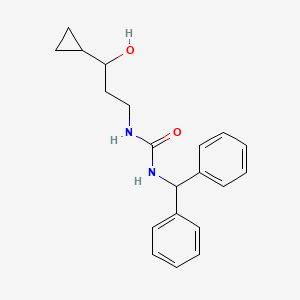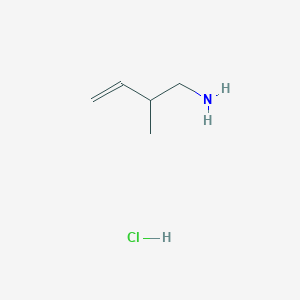![molecular formula C11H13N5O B2714651 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-16-3](/img/structure/B2714651.png)
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of pyrazol-3-one substrates . The reaction mixture is heated at reflux for several hours and then allowed to cool down to room temperature .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines allows these molecules to mimic hinge region binding interactions in kinase active sites . This is due to the fact that this fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can be exploited to direct the activity and selectivity to multiple oncogenic targets through focused chemical modification . This has led to the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure. For instance, the yield of the synthesized compounds is around 62% .科学的研究の応用
Heterocyclic Synthesis and Surfactant Production
The compound has applications in the synthesis of heterocyclic compounds incorporating the 1,3,4-thiadiazole moiety. These compounds show potential for use in manufacturing dyes, drugs, cosmetics, and other industries due to their surface-active properties, high solubility, and good biodegradability (Amine et al., 2012).
Synthesis of Annulated Pyrimidinediones
The compound can be transformed into annulated pyrimidinediones, which have potential applications in medicinal chemistry. These transformations are important for developing new pharmaceuticals and understanding the mechanisms of drug action (Zhang et al., 2008).
Development of Antibacterial Agents
It is instrumental in synthesizing novel heterocyclic compounds with a sulfonamido moiety. These new compounds are being studied for their potential as antibacterial agents (Azab et al., 2013).
Enzymatic Inhibition
Research suggests its utility in synthesizing adenosine kinase inhibitors, which hold significance in biochemistry and pharmacology for their potential therapeutic applications (Cottam et al., 1993).
作用機序
Target of Action
The primary target of the compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby inhibiting its enzymatic activity . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[22In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Action Environment
The action environment of this compound is typically within the cellular environment, where it interacts with its target, CDK2
将来の方向性
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of the cell cycle .
Cellular Effects
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane has shown significant cytotoxic activities against various cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . Specifically, it has been found to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses have shown to have toxic or adverse effects .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFMLIVOXZIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)
![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)



